molecular formula C14H22N4O3S B2902001 3-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine CAS No. 2034450-51-4

3-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Cat. No. B2902001
CAS RN: 2034450-51-4
M. Wt: 326.42
InChI Key: JJIOBZIAEOYPNB-UHFFFAOYSA-N
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Description

The compound “3-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine” is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system in which this compound is used. For example, some piperidine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Future Directions

The future research directions could involve further exploration of the synthesis, properties, and potential applications of this compound and related piperidine derivatives .

properties

IUPAC Name

3-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-N,N-dimethylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-17(2)13-14(16-8-7-15-13)21-11-4-3-9-18(10-11)22(19,20)12-5-6-12/h7-8,11-12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIOBZIAEOYPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(cyclopropylsulfonyl)piperidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

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